N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2210050-89-6
VCID: VC4876062
InChI: InChI=1S/C14H19N3O2/c18-14(11-3-5-19-6-4-11)15-8-12-7-13(10-1-2-10)17-9-16-12/h7,9-11H,1-6,8H2,(H,15,18)
SMILES: C1CC1C2=NC=NC(=C2)CNC(=O)C3CCOCC3
Molecular Formula: C14H19N3O2
Molecular Weight: 261.325

N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide

CAS No.: 2210050-89-6

Cat. No.: VC4876062

Molecular Formula: C14H19N3O2

Molecular Weight: 261.325

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide - 2210050-89-6

Specification

CAS No. 2210050-89-6
Molecular Formula C14H19N3O2
Molecular Weight 261.325
IUPAC Name N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide
Standard InChI InChI=1S/C14H19N3O2/c18-14(11-3-5-19-6-4-11)15-8-12-7-13(10-1-2-10)17-9-16-12/h7,9-11H,1-6,8H2,(H,15,18)
Standard InChI Key PRFLVGAYKLCWNY-UHFFFAOYSA-N
SMILES C1CC1C2=NC=NC(=C2)CNC(=O)C3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three key domains:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Cyclopropyl substituent: Attached to position 6 of the pyrimidine, enhancing steric bulk and metabolic resistance .

  • Oxane-4-carboxamide group: A tetrahydropyran ring connected via a carboxamide linkage, improving aqueous solubility .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₃O₂Calculated
Molecular Weight274.34 g/mol
XLogP31.8 (estimated)
Hydrogen Bond Donors2 (amide NH, pyrimidine NH)
Rotatable Bonds4

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is likely synthesized via a two-step approach:

  • Formation of 6-cyclopropylpyrimidin-4-ylmethylamine:

    • Cyclopropanation of 4-chloro-6-iodopyrimidine using cyclopropylboronic acid under Suzuki-Miyaura conditions .

    • Subsequent amination with methylamine .

  • Coupling with oxane-4-carboxylic acid:

    • Activation of the carboxylic acid using EDCl/HOBt.

    • Amide bond formation with the amine intermediate .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
6-Cyclopropylpyrimidin-4-olPyrimidine precursor
Oxane-4-carboxylic acidSolubility-enhancing moiety
CompoundTargetIC₅₀ (nM)Source
AZD6738 (ATR inhibitor)ATR kinase1.2
CCR6 antagonist (WO2021219849A1)CCR6 receptor5.7

ADME Properties

  • Lipophilicity: Moderate XLogP3 (~1.8) balances membrane permeability and solubility .

  • Solubility: Oxane ring improves aqueous solubility (>50 µM predicted) .

  • Metabolic Stability: Cyclopropyl group reduces CYP450-mediated oxidation .

Structure-Activity Relationships (SAR)

  • Pyrimidine Substitution:

    • 6-Cyclopropyl enhances potency over 6-methyl (3-fold increase in CCR6 binding) .

  • Linker Optimization:

    • Methylene bridge between pyrimidine and oxane maintains conformational flexibility .

  • Oxane vs. Piperidine:

    • Oxane reduces hERG liability compared to piperidine analogs .

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